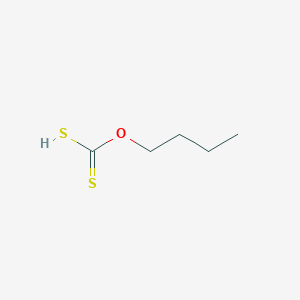
butoxymethanedithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
butoxymethanedithioic acid: is an organic compound with the molecular formula C5H10OS2 O-butyl hydrogen carbonodithioate . This compound belongs to the class of esters, which are derived from carboxylic acids and alcohols. Esters are known for their pleasant odors and are widely used in various applications, including as solvents, plasticizers, and intermediates in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification: butoxymethanedithioic acid can be synthesized through the esterification of carbonodithioic acid with butanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently.
Transesterification: Another method involves the transesterification of a carbonodithioate ester with butanol.
Industrial Production Methods: Industrial production of carbonodithioic acid, O-butyl ester often involves large-scale esterification processes. These processes utilize continuous reactors and efficient separation techniques to maximize yield and purity. The use of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: butoxymethanedithioic acid can undergo hydrolysis in the presence of water and an acid or base catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various substituted products.
Common Reagents and Conditions:
Acidic Hydrolysis: Water and a strong acid catalyst (e.g., hydrochloric acid).
Basic Hydrolysis: Sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols
Major Products:
Hydrolysis: Carbonodithioic acid and butanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: butoxymethanedithioic acid is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biochemical Research: This compound is used in biochemical research to study enzyme-catalyzed ester hydrolysis and other biochemical pathways.
Industry:
Mecanismo De Acción
Mechanism of Action: The mechanism of action of carbonodithioic acid, O-butyl ester involves nucleophilic acyl substitution reactions. In hydrolysis, the ester carbonyl carbon is attacked by a nucleophile (water or hydroxide ion), leading to the formation of a tetrahedral intermediate. This intermediate then collapses to form the carboxylic acid and alcohol .
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
Ethyl Carbonodithioate: Similar in structure but with an ethyl group instead of a butyl group.
Methyl Carbonodithioate: Similar in structure but with a methyl group instead of a butyl group.
Propyl Carbonodithioate: Similar in structure but with a propyl group instead of a butyl group.
Uniqueness: butoxymethanedithioic acid is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its butyl group provides different solubility and reactivity characteristics compared to its ethyl, methyl, and propyl counterparts .
Propiedades
Número CAS |
110-50-9 |
|---|---|
Fórmula molecular |
C5H10OS2 |
Peso molecular |
150.3 g/mol |
Nombre IUPAC |
butoxymethanedithioic acid |
InChI |
InChI=1S/C5H10OS2/c1-2-3-4-6-5(7)8/h2-4H2,1H3,(H,7,8) |
Clave InChI |
TUZCOAQWCRRVIP-UHFFFAOYSA-N |
SMILES |
CCCCOC(=S)S |
SMILES canónico |
CCCCOC(=S)S |
Números CAS relacionados |
141-33-3 (mono-hydrochloride salt) 150-88-9 (zinc salt) 871-58-9 (mono-potassium salt) |
Sinónimos |
utyl xanthate butylxanthate butylxanthate, cobalt salt butylxanthate, copper (+1) salt butylxanthate, copper (+2) salt butylxanthate, lead (+2) salt butylxanthate, monopotassium salt butylxanthate, monosodium salt butylxanthate, nickel (+2) salt butylxanthate, zinc salt zinc butylxanthate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















